molecular formula C20H25FN2 B5187103 1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine

1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine

Cat. No. B5187103
M. Wt: 312.4 g/mol
InChI Key: CDARRQFNEBYXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound belonging to the amphetamine class of drugs. It is a potent stimulant that has been studied for its potential use in scientific research. The purpose of

Mechanism of Action

The mechanism of action of 4-FMA involves the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation and alertness. It also leads to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA include increased dopamine, norepinephrine, and serotonin release in the brain. This leads to increased stimulation, alertness, and euphoria. It also leads to increased heart rate, blood pressure, and body temperature. Long-term use of 4-FMA can lead to neurotoxicity and damage to the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-FMA in lab experiments is its potency and selectivity. It has been shown to have similar effects to other amphetamine compounds but with fewer side effects. One limitation is its potential for neurotoxicity and damage to the brain. This can make it difficult to use in long-term studies.

Future Directions

The future directions for 4-FMA research include further studies on its potential use as a treatment for ADHD, narcolepsy, and obesity. It also includes studies on its potential as a cognitive enhancer and for its neuroprotective properties. Further studies are needed to determine the long-term effects of 4-FMA use and its potential for addiction. Additionally, research is needed to develop safer and more effective compounds for scientific research purposes.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine is a synthetic compound belonging to the amphetamine class of drugs. It has been studied for its potential use in scientific research and has been shown to have similar effects to other amphetamine compounds. Its mechanism of action involves the release of dopamine, norepinephrine, and serotonin in the brain leading to increased stimulation and alertness. It has advantages and limitations for lab experiments and future directions for research include further studies on its potential use as a treatment for various conditions and for its neuroprotective properties.

Synthesis Methods

The synthesis of 4-FMA involves the reaction between 4-fluoroamphetamine and phenylpropanolamine. This reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-FMA has been studied for its potential use in scientific research. It has been shown to have similar effects to other amphetamine compounds such as methamphetamine and amphetamine. It has been studied for its potential use in the treatment of ADHD, narcolepsy, and obesity. It has also been studied for its potential use as a cognitive enhancer and for its neuroprotective properties.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2/c1-17(7-8-18-5-3-2-4-6-18)22-13-15-23(16-14-22)20-11-9-19(21)10-12-20/h2-6,9-12,17H,7-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARRQFNEBYXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine

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